

Definitive Guide to Reference Standards: Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

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Compound of Interest

Compound Name: Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-

CAS No.: 32226-69-0

Cat. No.: B11872177

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Executive Summary & Chemical Identity

Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)- represents a specific class of aminoalkyl ether quinolines. In drug development, this structural motif is often investigated for its ability to modulate G-protein coupled receptors (GPCRs) or as a side-product in the alkylation of 4-hydroxyquinoline.

Precise analytical characterization of this reference standard is non-negotiable for researchers conducting pharmacokinetic (PK) studies, impurity profiling, or receptor binding assays. This guide compares the performance of Certified Reference Materials (CRMs) against reagent-grade alternatives and outlines a self-validating analytical workflow.

Chemical Profile[1][2][3]

- Systematic Name: 1-[2-(quinolin-4-yloxy)ethyl]pyrrolidine
- Molecular Formula: C₁₅H₁₈N₂O

- Molecular Weight: 242.32 g/mol
- Key Functional Groups: Quinoline core (aromatic, basic), Ether linkage (stable), Pyrrolidine ring (tertiary amine, basic).
- pKa: ~8.5 (Pyrrolidine nitrogen), ~4.2 (Quinoline nitrogen).

Comparative Analysis: Reference Standard Grades

Selecting the correct grade of reference material dictates the validity of your experimental data. The following table compares the Certified Reference Standard (CRM) against common alternatives.

Table 1: Performance Comparison of Reference Material Grades

Feature	Certified Reference Material (CRM)	Reagent Grade / Synthesis Crude	In-House Standard
Purity	>99.5% (Chromatographic & Elemental)	>95% (Variable)	Variable (Batch-dependent)
Traceability	NIST/Pharmacopeial Traceable	None	Internal Records Only
Impurity ID	Quantified & Identified (LC-MS/NMR)	Unknown peaks common	Limited characterization
Water Content	Determined (KF Titration)	Hygroscopic (Unknown)	Often high (uncontrolled)
Application	Quantitative Assays (PK, QC Release)	Initial Screening / Synthesis	Internal Process Checks
Risk	Low (Validated COA)	High (False Positives/Negatives)	Medium (Stability drift)

Expert Insight: For "**Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-**", the primary risk with lower-grade standards is the presence of 4-hydroxyquinoline (hydrolysis product) or N-oxide

impurities, which can co-elute in generic HPLC methods and skew potency results by up to 15%.

Analytical Method Development & Validation

This section details the self-validating protocols required to confirm the identity and purity of the standard. These methods are designed to be robust against the common degradation pathways of aminoalkyl quinolines.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV/MS)

This method separates the parent compound from its likely hydrolysis degradants (4-hydroxyquinoline) and N-oxide derivatives.

- Instrument: UHPLC coupled with PDA and QDa (Single Quad MS).
- Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 100mm x 2.1mm, 2.5 μ m).
Rationale: High pH stability is required due to the basic nature of the pyrrolidine group.
- Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0. Rationale: Basic pH suppresses ionization of the secondary amine, improving peak shape and retention.
- Mobile Phase B: Acetonitrile (LC-MS Grade).
- Gradient:
 - 0-1 min: 5% B
 - 1-10 min: 5% → 95% B
 - 10-12 min: 95% B
 - 12.1 min: 5% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.
- Detection: UV at 254 nm (Quinoline core) and 280 nm; MS (ESI+, Scan 100-600 m/z).

Acceptance Criteria:

- Retention Time: Parent peak at ~6.5 min.
- Tailing Factor: < 1.5 (Critical for quantitative accuracy).
- Resolution: > 2.0 between parent and nearest impurity.

Protocol B: Structural Confirmation (NMR Spectroscopy)

To validate the "**Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-**" structure, specific diagnostic signals must be observed.

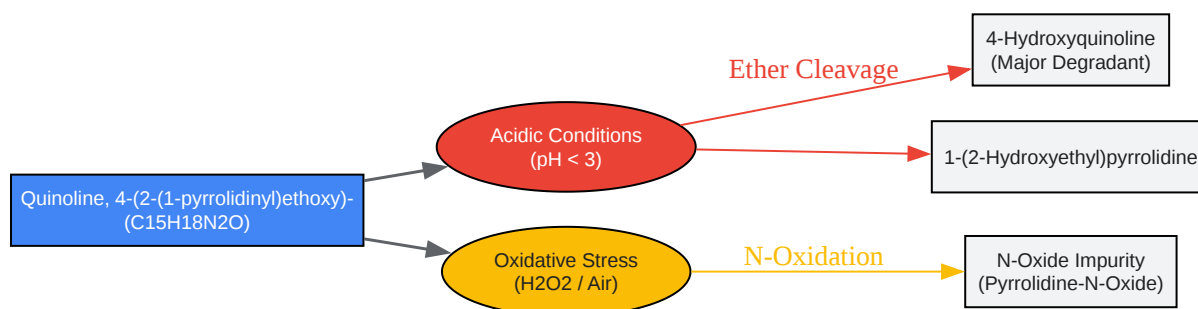
- Solvent: DMSO-d₆ or CDCl₃.
- Diagnostic Signals (¹H NMR, 400 MHz):
 - Quinoline Aromatic Protons: Multiplets at δ 7.4 – 8.7 ppm. Look for the doublet at ~8.7 ppm (H-2 of quinoline) and ~6.9 ppm (H-3).
 - Ether Linkage (-O-CH₂-): Triplet at δ ~4.3 ppm. Shift indicates proximity to the electronegative oxygen.
 - Amino-Ethyl Linkage (-CH₂-N): Triplet at δ ~3.0 ppm.
 - Pyrrolidine Ring: Multiplets at δ ~2.6 ppm (N-CH₂) and δ ~1.8 ppm (C-CH₂).

Degradation & Stability Pathways (Visualization)

Understanding the stability profile is essential for handling. Quinolines are light-sensitive, and the ether linkage is susceptible to acid-catalyzed hydrolysis.

Diagram 1: Degradation Pathways of Quinoline Ether

This diagram illustrates the primary breakdown routes: Acid Hydrolysis and N-Oxidation.



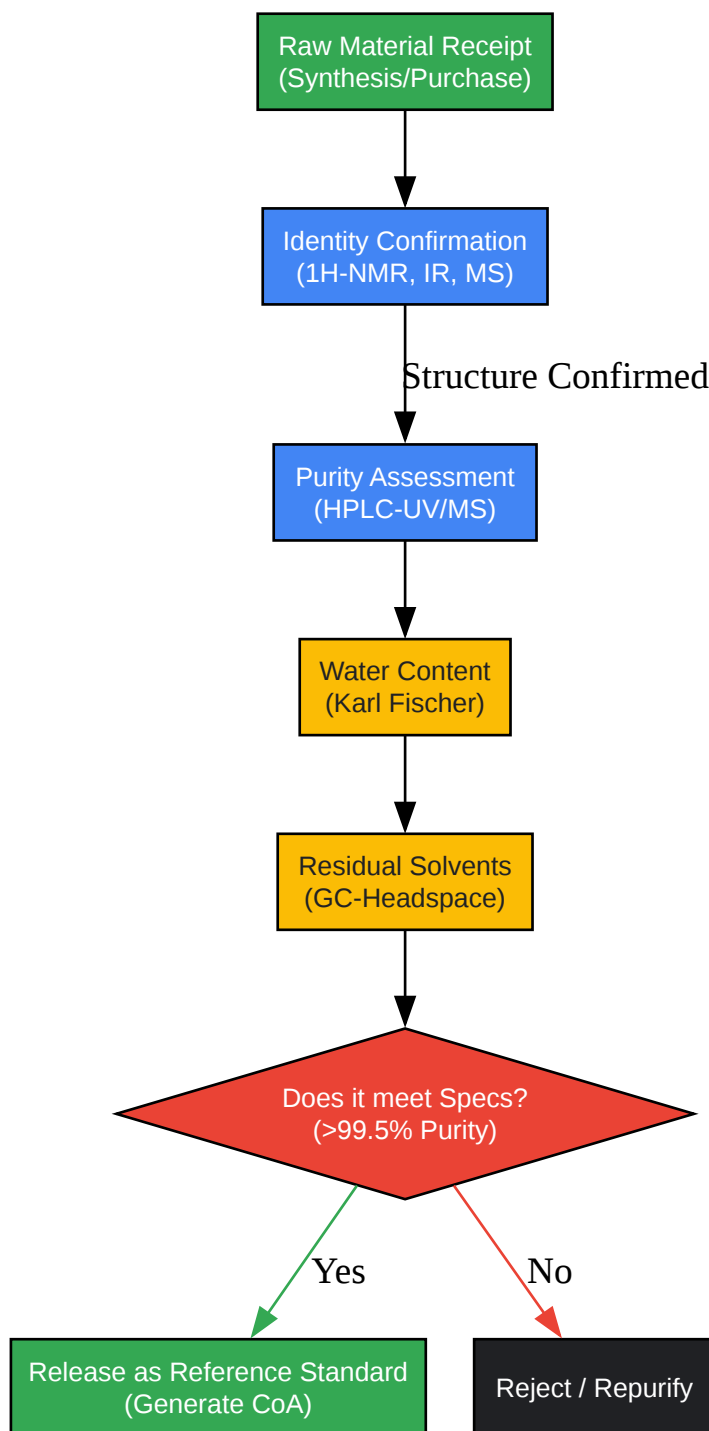
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Caption: Primary degradation pathways. Acidic environments cleave the ether bond; oxidative stress targets the pyrrolidine nitrogen.

Experimental Workflow: Reference Standard Qualification

This workflow describes the logical sequence for qualifying a new batch of "Quinoline, 4-(2-(1-pyrrolidinyl)ethoxy)-" before use in critical assays.

Diagram 2: QC Qualification Workflow



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Caption: Step-by-step qualification workflow ensuring only high-fidelity material is used for calibration.

Handling and Storage Recommendations

To maintain the integrity of the reference standard (as defined in the "Comparison" section), strict adherence to storage protocols is required.

- **Hygroscopicity:** The pyrrolidine moiety makes the salt form (e.g., hydrochloride) highly hygroscopic. Store in a desiccator.
- **Light Sensitivity:** Quinolines can undergo photodegradation. Store in amber vials.
- **Solution Stability:** Stock solutions in methanol or acetonitrile are stable for 1 week at 4°C. Avoid aqueous acidic solutions for long-term storage to prevent ether hydrolysis.

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